
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the benzazepine ring. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride include other benzazepine derivatives, such as:
- 2,3,4,5-tetrahydro-1H-3-benzazepine
- 2,3,4,5-tetrahydro-1H-3-benzazonine
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-6-7-10-4-2-3-5-11(10)8-12-9;/h2-5,9,12H,6-8H2,1H3;1H |
Clave InChI |
UQWMKRQWKOBCSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC=CC=C2CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


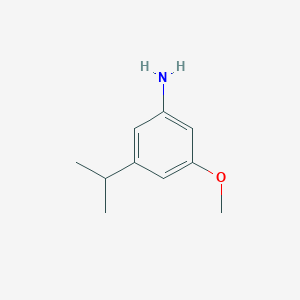
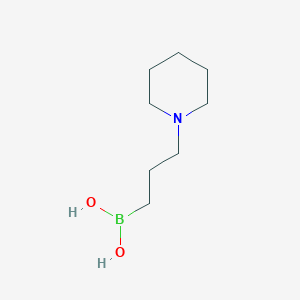
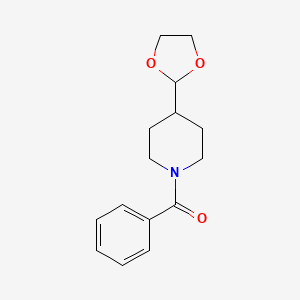
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
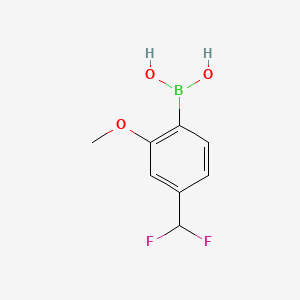
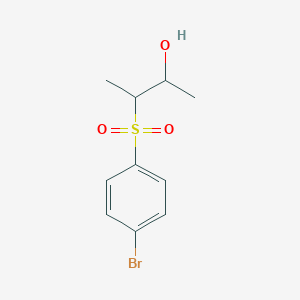


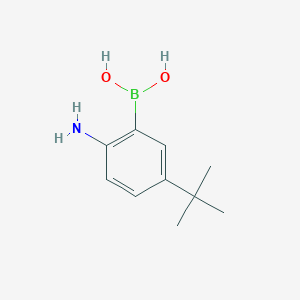
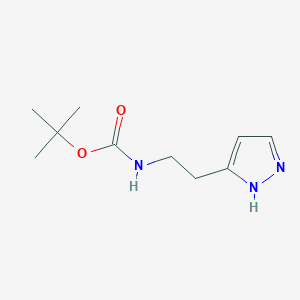
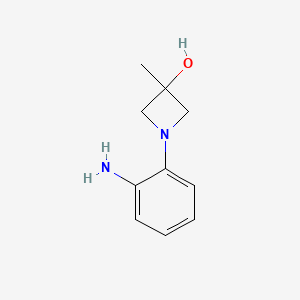
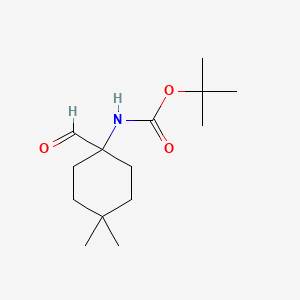
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)

